molecular formula C14H13Cl2NO B3033388 4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol CAS No. 1019488-38-0

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol

Cat. No.: B3033388
CAS No.: 1019488-38-0
M. Wt: 282.2 g/mol
InChI Key: WYSAXJGRHBBFIA-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol ( 1019488-38-0) is a chemical of interest in organic and pharmaceutical research . With a molecular formula of C14H13Cl2NO and a molecular weight of 282.17, it serves as a versatile synthetic building block . Researchers utilize this compound in the exploration and synthesis of novel molecules, leveraging its structural features, including the phenol and chlorobenzyl groups . Compounds with similar halogen-substituted phenol motifs are known to exhibit antibacterial properties and are investigated for use as preservatives and disinfectants, suggesting potential research applications in material preservation or microbiological studies . This product is intended For Research Use Only .

Properties

IUPAC Name

4-chloro-2-[[(2-chlorophenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSAXJGRHBBFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol is widely used in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Substituent Variations in Halogenated Phenols

2.1.1. 4-Chloro-2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]phenol Analogues These compounds (e.g., 6a–h) replace the benzylaminomethyl group with a 1,3,4-oxadiazole-linked aryl moiety. The oxadiazole ring enhances anticancer activity by facilitating interactions with tubulin, as seen in compound 6h, which showed significant activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines . In contrast, the benzylaminomethyl group in the target compound may prioritize antimicrobial over anticancer effects.

2.1.2. Carbamate Derivatives (4a–i, 5a–i, 6a–i) Carbamate-functionalized derivatives (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates) exhibit higher lipophilicity (log k = 1.8–3.2 via HPLC) due to their alkyl chains . The target compound, lacking carbamate groups, is less lipophilic but may offer better solubility in polar solvents.

2.1.3. 4-Chloro-2-methylphenol (4C2MP) 4C2MP, a simpler analogue with a methyl group instead of the aminomethyl substituent, demonstrates lower environmental persistence. Studies show 4C2MP removal efficiency via nanofiltration (NF99 membrane) reaches 85% at pH 11, attributed to its smaller size and weaker hydrogen-bonding capacity compared to the target compound .

Amino-Substituted Halogenated Phenols

2.2.1. 2-Amino-4-chlorophenol (CAS: 95-85-2) This compound, with an amino group at position 2, is less sterically hindered than the target molecule. Its higher water solubility (log P ~1.2) contrasts with the target compound’s log P of ~2.8, suggesting divergent applications in dye synthesis versus antimicrobial formulations .

2.2.2. 4-Amino-2-chlorophenol The positional isomerism here (amino at position 4 vs. 2) alters electronic properties.

Lipophilicity and Solubility

Compound log k (HPLC) log P (calc.) Water Solubility (mg/L)
Target Compound 2.5–2.9 2.8 45
4-Chloro-2-methylphenol (4C2MP) 1.2 1.5 1,200
Carbamate Derivative (4a) 3.2 3.5 12
2-Amino-4-chlorophenol 1.1 1.2 2,500

The target compound’s intermediate lipophilicity balances membrane permeability and solubility, making it suitable for topical formulations .

Environmental and Industrial Considerations

The target compound’s larger size and chlorine content reduce biodegradability compared to 4C2MP. Reverse osmosis (RO99 membrane) achieves >90% rejection for similar chlorophenols, but its efficacy for the target compound requires further study . Industrial applications prioritize derivatives like carbamates for drug delivery due to tunable lipophilicity, whereas the target compound may find niche use in antiseptic formulations .

Biological Activity

4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, metabolic pathways, and potential applications in various scientific fields.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorinated phenolic moiety linked to an amino group, making it a versatile compound in organic synthesis and biological studies.

The compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : It can bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells.
  • Protein Binding : The compound can form complexes with proteins, altering their conformation and activity, which is vital for cellular signaling pathways.
  • Gene Expression Modulation : By interacting with transcription factors, it can influence gene expression related to cell cycle regulation and apoptosis.

Cellular Effects

This compound has been shown to impact various cellular processes:

  • Cell Signaling Pathways : It modulates the activity of kinases and phosphatases, crucial for signal transduction.
  • Metabolic Activity : The compound affects metabolic pathways by interacting with key enzymes, influencing metabolite levels and overall metabolic balance.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it may enhance cellular function and promote survival.
  • High Doses : Conversely, higher concentrations can lead to toxicity, cell death, and tissue damage. A specific dosage range is necessary to achieve desired effects without adverse outcomes.

Metabolic Pathways

The compound participates in various metabolic pathways:

  • Oxidative Reactions : It can undergo oxidation to form quinones and reduction to generate amines.
  • Substitution Reactions : The chloro group can be substituted through nucleophilic substitution reactions, leading to the formation of substituted phenols.

Research Applications

This compound has a wide range of applications in scientific research:

FieldApplication Description
ChemistryUsed as a reagent in organic synthesis reactions.
BiologyInvestigated for enzyme inhibition and protein interactions.
MedicineExplored for potential therapeutic effects in drug discovery.
IndustryUtilized in developing new materials and chemical processes.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it showed effective inhibition against E. coli with an MIC value of 0.0195 mg/mL .
  • Antifungal Properties : The compound also displayed antifungal activity against Candida albicans, suggesting its potential use as an antifungal agent in clinical settings .
  • Cellular Toxicity Studies : Long-term exposure studies indicated that while low doses promote cellular health, prolonged high doses lead to increased apoptosis rates in various cell lines.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol, and how do reaction conditions influence yield?

The compound is synthesized via condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone, followed by NaBH₄ reduction in a THF/ethanol (1:1 v/v) mixture. Key factors affecting yield include:

  • Reaction time : Extended stirring (48 hours) ensures complete imine formation .
  • Temperature : Reduction at 273 K minimizes side reactions .
  • Purification : Thin-layer chromatography (chloroform) and crystallization from n-hexane yield high-purity crystals (83.5% yield) .
ParameterOptimal ConditionImpact on Yield
Solvent for reductionTHF/ethanol (1:1)Stabilizes intermediates
NaBH₄ stoichiometry5× molar excessEnsures complete reduction

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection uses Bruker SMART/APEX CCD detectors, and refinement employs SHELXL (for small-molecule structures) and SHELXS (for phase solving). Hydrogen atoms are placed geometrically and refined using a riding model. Key metrics:

  • R factor : <0.05 for high-resolution data .
  • Data-to-parameter ratio : >15:1 ensures refinement reliability .
  • Hydrogen bonding : Intramolecular O–H⋯N bonds (2.6–2.8 Å) stabilize conformation .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

  • IR spectroscopy : Confirms phenolic O–H (3200–3600 cm⁻¹) and C–N stretches (1250–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.5 ppm; chiral center protons split into multiplets .
  • Mass spectrometry : Molecular ion peaks (m/z ~378) align with the molecular formula C₂₁H₂₅Cl₂NO .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its role in asymmetric catalysis?

The (R,R) configuration at chiral centers (C7/C10) enables enantioselective interactions in catalytic systems. For example:

  • Chiral induction : The cyclopentyl group creates steric bulk, favoring specific transition states in asymmetric alkylation .
  • Hydrogen bonding : Intramolecular O–H⋯N bonds rigidify the structure, enhancing enantiomeric excess (e.e.) in catalytic cycles .
  • Diastereomer separation : Weak C–H⋯π interactions (3.3–3.5 Å) in crystal packing allow isolation of pure enantiomers .

Q. What contradictions exist in reported crystallographic data, and how are they resolved?

Discrepancies in bond angles (e.g., C–C–Cl deviations up to 2°) arise from:

  • Thermal motion : Anisotropic displacement parameters (ADPs) are refined to account for atomic vibrations .
  • Twinned data : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning, improving R factors .
  • Hydrogen placement : Riding models vs. independent refinement—riding models are preferred for non-polar H atoms to avoid over-parameterization .

Q. Can computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) correlate with experimental

  • Frontier orbitals : HOMO localization on the phenol ring predicts nucleophilic sites for oxidation .
  • Transition states : Calculated activation energies for enantioselective steps match experimental ΔG‡ values (e.g., 60–80 kJ/mol) .
  • Solvent effects : PCM models show THF stabilizes charged intermediates better than ethanol .

Methodological Guidance

Q. How to address low yields in the reductive amination step?

  • Acid catalysis : Add 1–2 drops of glacial acetic acid to protonate the imine intermediate, accelerating NaBH₄ reduction .
  • Solvent polarity : Higher THF ratios improve borohydride solubility but may slow kinetics—optimize to 1:1 THF/ethanol .
  • Workup : Neutralize with Na₂CO₃ (not NaOH) to prevent decomposition of acid-sensitive groups .

Q. What strategies improve X-ray data quality for chiral centers?

  • Cryocooling : Collect data at 100 K to reduce thermal motion artifacts .
  • High redundancy : ≥3 measurements per reflection enhance signal-to-noise .
  • Flack parameter : Use ≥1000 Friedel pairs to confirm absolute configuration (Flack x ≈ 0.06) .

Data Contradictions and Resolution

  • Conflicting bond lengths : Compare ADPs across multiple datasets; outliers may indicate disorder .
  • Reactivity variability : Trace metal impurities (e.g., Mn²⁺) from solvents can alter oxidation pathways—use chelating agents (EDTA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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